Cas no 2172243-83-1 (2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1H-pyrazol-1-yl-N-propylacetamido}acetic acid)

2-{2-4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-1H-pyrazol-1-yl-N-propylacetamido}acetic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a pyrazole ring and a propylacetamido spacer, offering enhanced versatility in solid-phase peptide assembly. The Fmoc group ensures selective deprotection under mild basic conditions, facilitating efficient stepwise elongation. This compound is particularly valuable for introducing modified residues or functional handles into peptide sequences, enabling precise structural control. Its solubility in common organic solvents and compatibility with standard coupling reagents make it a practical choice for researchers requiring tailored peptide modifications. The product's stability under typical synthesis conditions ensures reliable performance in complex multi-step syntheses.
2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1H-pyrazol-1-yl-N-propylacetamido}acetic acid structure
2172243-83-1 structure
Product Name:2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1H-pyrazol-1-yl-N-propylacetamido}acetic acid
CAS No:2172243-83-1
MF:C25H26N4O5
MW:462.497745990753
CID:6143285
PubChem ID:165581642
Update Time:2025-06-14

2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1H-pyrazol-1-yl-N-propylacetamido}acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1H-pyrazol-1-yl-N-propylacetamido}acetic acid
    • 2172243-83-1
    • 2-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-pyrazol-1-yl]-N-propylacetamido}acetic acid
    • EN300-1528272
    • Inchi: 1S/C25H26N4O5/c1-2-11-28(15-24(31)32)23(30)14-29-13-17(12-26-29)27-25(33)34-16-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-10,12-13,22H,2,11,14-16H2,1H3,(H,27,33)(H,31,32)
    • InChI Key: HAMXDEFZCVDSFW-UHFFFAOYSA-N
    • SMILES: O(C(NC1C=NN(C=1)CC(N(CC(=O)O)CCC)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 462.19031994g/mol
  • Monoisotopic Mass: 462.19031994g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 10
  • Complexity: 712
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 114Ų

2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1H-pyrazol-1-yl-N-propylacetamido}acetic acid Pricemore >>

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Additional information on 2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1H-pyrazol-1-yl-N-propylacetamido}acetic acid

Research Brief on 2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1H-pyrazol-1-yl-N-propylacetamido}acetic acid (CAS: 2172243-83-1)

In recent years, the compound 2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1H-pyrazol-1-yl-N-propylacetamido}acetic acid (CAS: 2172243-83-1) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has been explored for its potential applications in drug discovery, peptide synthesis, and targeted therapeutics. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group and the pyrazole moiety makes it a versatile intermediate in organic and medicinal chemistry.

Recent studies have focused on the synthesis and optimization of this compound to enhance its utility in solid-phase peptide synthesis (SPPS). The Fmoc group is widely used for temporary protection of amino acids during SPPS, and the incorporation of the pyrazole ring offers additional functionalization opportunities. Researchers have reported improved yields and purity of the compound through novel synthetic routes, which are critical for its application in high-throughput screening and combinatorial chemistry.

One of the key findings from the latest research is the role of 2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1H-pyrazol-1-yl-N-propylacetamido}acetic acid in the development of peptide-based therapeutics. Its ability to act as a linker or spacer in peptide conjugates has been demonstrated in several preclinical studies. For instance, it has been used to tether bioactive peptides to nanoparticles, enhancing their stability and bioavailability. This application is particularly relevant in the design of targeted drug delivery systems for cancer and infectious diseases.

Furthermore, the compound's mechanism of action and pharmacokinetic properties have been investigated in detail. In vitro studies have shown that it exhibits favorable stability under physiological conditions, making it a promising candidate for further development. Molecular docking simulations have also revealed its potential interactions with various biological targets, suggesting its utility in the design of enzyme inhibitors and receptor modulators.

In conclusion, 2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1H-pyrazol-1-yl-N-propylacetamido}acetic acid (CAS: 2172243-83-1) represents a valuable tool in chemical biology and pharmaceutical research. Its applications span from peptide synthesis to drug delivery, and ongoing studies continue to uncover its full potential. Future research directions may include exploring its use in bioconjugation chemistry and the development of novel therapeutic agents.

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